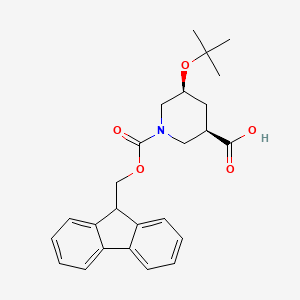

Fmoc-beta-Homohyp(tBu)-OH

Description

Fmoc-β-Homohyp(tBu)-OH (CAS: 957509-29-4) is a protected non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₉NO₅, with a molecular weight of 423.50 g/mol . Structurally, it features a homoproline backbone—a proline homolog with an additional methylene group in the pyrrolidine ring—and a tert-butyl (tBu)-protected hydroxyl group. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, ensuring compatibility with base-labile SPPS strategies . This compound is critical for introducing conformational constraints in peptides, enabling tailored bioactivity and stability.

Properties

Molecular Formula |

C25H29NO5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1 |

InChI Key |

WYFZJFJGUSSKIB-SJORKVTESA-N |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Beta-Homohydroxyproline Hydroxy Group (tBu Protection)

The hydroxy group on beta-homohydroxyproline is protected using tert-butyl groups to prevent unwanted reactions during peptide synthesis. This is typically achieved by reacting the free hydroxy group with isobutylene in the presence of an acid catalyst such as sulfuric acid, under controlled acidic conditions.

This step is exemplified in the preparation of O-t-butyl-L-β-homohydroxyproline (β-homoHyp(tBu)-OH) as described in patent EP2061886A1, where the hydroxy group is protected by reaction with isobutylene and sulfuric acid in a suitable solvent system.

Fmoc Protection of the Amino Group

The amino group of the beta-homohydroxyproline derivative is protected by the Fmoc group to allow for solid-phase peptide synthesis compatibility. This is usually done by reacting the amino acid with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in a basic aqueous or organic medium.

The process involves:

- Dissolving the hydroxy-protected amino acid in a suitable solvent (e.g., aqueous base or DMF)

- Adding Fmoc-OSu in stoichiometric excess (commonly 2.5 to 3 equivalents relative to amino acid)

- Maintaining reaction temperature between 10-15°C

- Stirring for 12-24 hours to ensure complete reaction

This method is analogous to the Fmoc protection of other amino acids such as Fmoc-Thr(tBu)-OH, where after initial hydroxy protection and esterification, Fmoc-OSu is added to the saponified intermediate to yield the Fmoc-protected amino acid.

Purification of this compound

The crude Fmoc-protected product is purified by recrystallization or chromatographic methods. A typical purification method involves:

- Dissolving the crude product in ethyl acetate

- Washing with saturated sodium chloride solution to remove impurities

- Concentrating the organic layer under reduced pressure to induce crystallization

- Seeding the solution with pure this compound crystals to promote crystallization

- Isolating the purified crystals by filtration

This purification approach is adapted from similar procedures used for Fmoc-Thr(tBu)-OH preparation.

Detailed Stepwise Synthesis Protocol (Adapted and Generalized)

| Step | Reagents/Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Beta-homohydroxyproline, isobutylene, sulfuric acid, methylene chloride | Protect hydroxy group by reaction with isobutylene under acidic conditions | Formation of β-homoHyp(tBu)-OH intermediate |

| 2 | Saponification with aqueous sodium hydroxide (30-40 wt%), 0-10°C, 4-6 h | Hydrolyze any ester intermediates to free acid form | Hydroxy-protected beta-homohydroxyproline acid |

| 3 | Fmoc-OSu (2.5-3 eq), base (e.g., NaHCO3 or DIPEA), 10-15°C, 12-24 h | Fmoc protection of the amino group | Formation of this compound crude product |

| 4 | Ethyl acetate, saturated NaCl wash, concentration, crystallization with seed crystals | Purification by recrystallization | Pure this compound |

Analysis and Characterization

Following synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure, including the presence of Fmoc and tBu protecting groups.

- Mass Spectrometry (MS) : To verify molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and confirm the absence of side products.

- Melting Point Determination : For physical characterization and purity assessment.

These analyses are standard for confirming the successful synthesis of Fmoc-protected amino acids and are adapted from similar peptide synthesis protocols.

Summary of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Hydroxy Protection | Reaction with isobutylene and sulfuric acid in methylene chloride |

| Amino Protection | Reaction with Fmoc-OSu in basic medium at 10-15°C |

| Saponification | Using 30-40% NaOH aqueous solution at 0-10°C for 4-6 hours |

| Purification | Ethyl acetate extraction, NaCl wash, concentration, crystallization with seed crystals |

| Reaction Time | Hydroxy protection: several hours; Fmoc coupling: 12-24 hours |

| Reaction Temperature | Hydroxy protection: ambient to mild heating; Fmoc coupling: 10-15°C |

| Yield | Typically high, depending on purity of starting materials and reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .

Scientific Research Applications

Peptide Synthesis

Fmoc-beta-Homohyp(tBu)-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide chains. The incorporation of beta-amino acids like this compound can enhance the conformational stability and biological activity of peptides due to their ability to adopt unique secondary structures.

Table 1: Comparison of Peptide Properties with and without Beta-Amino Acids

| Property | Standard Amino Acids | Peptides with Beta-Amino Acids |

|---|---|---|

| Stability to Proteolysis | Moderate | High |

| Conformational Flexibility | Low | High |

| Biological Activity | Variable | Enhanced |

Development of Bioactive Peptides

The incorporation of this compound into peptide sequences has been shown to improve their pharmacological properties. For instance, studies indicate that peptides containing beta-amino acids exhibit increased resistance to enzymatic degradation, making them more suitable for therapeutic applications. Research has demonstrated that cyclic peptides incorporating this compound can mimic natural hormones and neurotransmitters, thus holding potential for drug development.

Antimicrobial Peptides

Recent studies have explored the use of this compound in the synthesis of small cationic antimicrobial peptides. These peptides have shown efficacy against various bacterial strains, suggesting that beta-amino acid substitutions can enhance antimicrobial activity while maintaining low toxicity to human cells. The structural diversity provided by beta-amino acids allows for the design of peptides with tailored properties.

Structural Biology and NMR Studies

The unique conformational properties of peptides synthesized with this compound have made them subjects of interest in structural biology. Nuclear Magnetic Resonance (NMR) studies have revealed that these peptides can adopt well-defined helical structures, which are crucial for their interaction with biological targets. The ability to form stable secondary structures contributes to their effectiveness in biological systems.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : A study published in Peptide Science demonstrated that a cyclic peptide containing this compound exhibited enhanced binding affinity to major histocompatibility complex proteins, indicating its potential as an immunomodulatory agent.

- Case Study 2 : Research conducted by Seebach et al. showed that beta-peptides formed from this compound displayed remarkable stability against proteolytic enzymes, making them ideal candidates for drug delivery systems.

Mechanism of Action

The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Homoproline vs. Proline : Fmoc-β-Homohyp(tBu)-OH’s expanded pyrrolidine ring introduces greater conformational flexibility compared to Fmoc-Hyp(tBu)-OH .

- Hydroxyl Protection : The tBu group in Fmoc-β-Homohyp(tBu)-OH ensures stability during SPPS, similar to tBu-protected serine (Fmoc-Ser(tBu)-OH) and tyrosine (Fmoc-Tyr(tBu)-OH) .

- Steric Hindrance : Bulkier than Fmoc-β-Homoser(tBu)-OH due to the cyclic structure, requiring optimized coupling conditions (e.g., DIC/HOBt/DMAP) akin to Fmoc-Arg(Pbf)-OH .

Solubility and Analytical Methods

- Solubility : Soluble in DMSO (exact concentration unspecified), comparable to Fmoc-Hyp(tBu)-OH (60 mg/mL in DMSO) .

- Purity Analysis : HPLC methods validated for Fmoc-Tyr(tBu)-OH (220 nm detection, C18 columns) are applicable, with adjustments for retention time shifts due to structural differences .

- Chiral Separation : Capillary electrophoresis with cyclodextrins, as used for Fmoc-Asp(OtBu)-OH and Fmoc-Val-OH, could resolve enantiomers if racemization occurs during synthesis .

Q & A

Q. What are the optimal synthetic protocols for Fmoc-β-Homohyp(tBu)-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-β-Homohyp(tBu)-OH is synthesized via Fmoc-SPPS using resin-bound amino acids and iterative coupling/deprotection cycles. Key steps include:

- Coupling : Use HBTU/HATU with DIPEA in DMF (1:1 molar ratio) for 30–60 minutes under nitrogen .

- Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group .

- Side-chain protection : The β-hydroxyl group is shielded with a tert-butyl (tBu) group, requiring acidic cleavage (e.g., TFA) for final deprotection .

Validation : Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .

Q. How should researchers purify Fmoc-β-Homohyp(tBu)-OH, and what purity thresholds are critical?

Purification typically involves:

- Recrystallization : Use ethanol/water mixtures (≥97.4 mg/mL in EtOH) to isolate crystalline product .

- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve ≥95% purity .

Critical thresholds : Purity ≥98% (HPLC) is essential to minimize side reactions in peptide elongation .

Q. What storage conditions maximize the stability of Fmoc-β-Homohyp(tBu)-OH?

- Short-term : Store at room temperature (RT) in a desiccator .

- Long-term : Keep at –20°C under argon to prevent hydrolysis of the tBu group .

Stability data : Shelf life extends to 2+ years when protected from moisture and light .

Advanced Research Questions

Q. How can coupling efficiency be improved for Fmoc-β-Homohyp(tBu)-OH in sterically hindered sequences?

Steric hindrance from the β-substituted tBu group often reduces coupling rates. Mitigation strategies include:

Q. What methods prevent β-elimination or aspartimide formation during acidic cleavage?

The β-hydroxyl group is prone to elimination under strong acidic conditions. Solutions include:

Q. Which advanced analytical techniques resolve structural ambiguities in Fmoc-β-Homohyp(tBu)-OH-containing peptides?

- 2D-NMR : Correlate β-proton signals (δ 4.2–4.5 ppm) with adjacent carbons to confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Detect exact masses (e.g., [M+H]+ at 424.474 m/z for C24H26NO6) to verify backbone integrity .

- Circular dichroism (CD) : Monitor conformational changes in peptides with β-substituted residues .

Q. How do researchers reconcile conflicting solubility data for Fmoc-β-Homohyp(tBu)-OH in organic solvents?

Reported solubility varies (e.g., 38.3 mg/mL in DMSO vs. 97.4 mg/mL in EtOH) due to batch-specific crystallinity . Validation protocol :

Dissolve 10 mg in 1 mL solvent (sonicate if needed).

Centrifuge at 14,000 rpm for 5 minutes.

Q. What role does Fmoc-β-Homohyp(tBu)-OH play in stabilizing helical or β-turn peptide conformations?

The β-homoproline analog introduces conformational rigidity:

- Helix stabilization : The tBu group restricts backbone φ/ψ angles, favoring α-helix formation in aqueous buffers .

- β-turn induction : NMR studies show increased population of type I/II turns in model peptides (e.g., KXD motifs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in tBu deprotection efficiency across studies?

Conflicting reports on tBu cleavage (e.g., 80% vs. 95% yield) may arise from:

Q. Why do HPLC retention times vary for Fmoc-β-Homohyp(tBu)-OH across laboratories?

Variations stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.